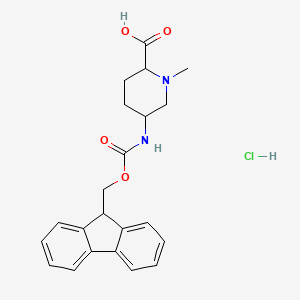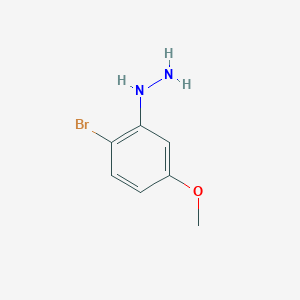![molecular formula C7H14ClNO2 B2809435 [(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride CAS No. 2402789-36-8](/img/structure/B2809435.png)
[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of furo[2,3-c]pyrrole, a bicyclic structure that includes both a furan and a pyrrole ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Furo[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors to form the bicyclic furo[2,3-c]pyrrole structure.
Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride can be compared with other similar compounds, such as:
[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol: This compound lacks the hydrochloride group and may have different solubility and reactivity properties.
[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol: Similar in structure but may differ in its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-7-4-8-3-6(7)1-2-10-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOWLISBMHWGLD-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1CNC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@]2([C@H]1CNC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)
![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)


![9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809358.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2809361.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide](/img/structure/B2809362.png)


![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)
![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)

